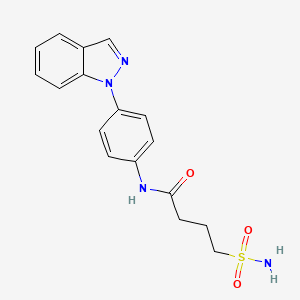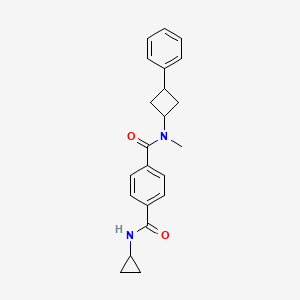![molecular formula C13H22N2O4 B7434590 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434590.png)
3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid, also known as CHX-AhXP, is a synthetic peptide that has been developed for use in scientific research. This peptide has gained attention due to its potential as a therapeutic agent for various diseases, including cancer.
Wirkmechanismus
The mechanism of action of 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid involves the inhibition of the proteasome, a complex responsible for the degradation of proteins in cells. By inhibiting the proteasome, 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid leads to the accumulation of misfolded proteins in cancer cells, which triggers apoptosis. In addition, 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In addition, 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid has been shown to inhibit the production of inflammatory cytokines, which makes it a potential anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid is its specificity for cancer cells. It induces apoptosis in cancer cells while sparing normal cells, which makes it a promising candidate for cancer treatment. Another advantage is its potential as an anti-inflammatory agent. However, there are also limitations to using 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid in lab experiments. One limitation is its cost, as it is a synthetic peptide that can be expensive to produce. Another limitation is its stability, as it can degrade over time.
Zukünftige Richtungen
There are several future directions for the study of 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid. One direction is the development of more efficient synthesis methods to reduce the cost of producing 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases. Furthermore, the mechanism of action of 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid needs to be further elucidated in order to optimize its therapeutic potential.
Synthesemethoden
The synthesis of 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The peptide is synthesized on a resin support, and the amino acids are added sequentially using a coupling agent. After synthesis, the peptide is cleaved from the resin and purified using HPLC. The final product is obtained as a white powder with high purity.
Wissenschaftliche Forschungsanwendungen
3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid has been extensively studied for its potential as a therapeutic agent for cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This makes it a promising candidate for cancer treatment. In addition, 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-[6-(cyclopropanecarbonylamino)hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c16-11(14-9-7-12(17)18)4-2-1-3-8-15-13(19)10-5-6-10/h10H,1-9H2,(H,14,16)(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQGPVTZMUWFRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-hydroxy-1,1-dimethyl-2,3-dihydroinden-5-yl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide](/img/structure/B7434511.png)
![3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434520.png)
![Methyl 2-hydroxy-2-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]acetate](/img/structure/B7434531.png)
![5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7434533.png)
![1-[4-(difluoromethoxy)phenyl]-3-[[(2R,3R)-2-prop-1-en-2-yloxane-3-carbonyl]amino]urea](/img/structure/B7434535.png)
![2-benzyl-N-[4-(pyrimidin-2-ylamino)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7434550.png)
![1-(4-cyanophenyl)-2,5-dimethyl-N-(1-methyl-8-oxa-1-azaspiro[4.5]decan-3-yl)pyrrole-3-carboxamide](/img/structure/B7434565.png)
![5-[1-(7-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7434566.png)

![3-[6-(Dimethylamino)hexanoylamino]propanoic acid](/img/structure/B7434576.png)
![N-ethyl-4-[[2-[4-fluoro-4-(hydroxymethyl)piperidin-1-yl]-2-oxoacetyl]amino]-3-methylbenzamide](/img/structure/B7434578.png)
![3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434591.png)

